molecular formula C14H10N2O4 B2993096 N-(5-methylisoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 326087-83-6

N-(5-methylisoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2993096
CAS No.: 326087-83-6
M. Wt: 270.244
InChI Key: BQKVJVDRWLSJMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methylisoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic hybrid molecule incorporating chromene and isoxazole pharmacophores, designed for advanced pharmaceutical and medicinal chemistry research. This compound is of significant interest in the development of novel enzyme inhibitors, particularly for its potential activity against carbonic anhydrase (CA) isoforms. Chromene-carboxamide derivatives have demonstrated promising inhibitory effects against human carbonic anhydrases, including the tumor-associated isoforms hCA IX and hCA XII, which are actively investigated in oncology research for their role in cancer progression and metastasis . The structural synergy between the chromene core and the isoxazole ring makes this hybrid a valuable scaffold for exploring new therapeutic agents. The primary research applications of this compound include its use as a key intermediate in the synthesis of more complex bioactive molecules and as a lead compound in inhibitor studies. Its mechanism of action is hypothesized to involve binding to the active site of carbonic anhydrase enzymes, potentially mimicking other chromene-based sulfonamides that coordinate with the zinc ion in the enzyme's active site, thereby disrupting its catalytic function . Researchers can utilize this compound to investigate structure-activity relationships (SAR), particularly how the chromene-2-carboxamide motif influences potency and selectivity towards different CA isoforms compared to the more common chromene-3-carboxamide analogues . This product is presented For Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c1-8-6-13(16-20-8)15-14(18)12-7-10(17)9-4-2-3-5-11(9)19-12/h2-7H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKVJVDRWLSJMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylisoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylisoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs of N-(5-methylisoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide, highlighting differences in molecular features, synthesis, and bioactivity:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Functional Groups Biological Activity (IC50) Reference
Target Compound C₁₄H₁₁N₂O₄ 283.25 Not reported Not given Chromene-2-carboxamide, 5-methylisoxazole Not reported -
14n (Donepezil-chromene-melatonin hybrid) C₃₃H₃₄N₄O₅ 578.65 Not reported Not given Chromene-2-carboxamide, melatonin, piperidine hBuChE: 11.90 nM, hAChE: 1.73 µM
Compound 3a (Pyrazole-carboxamide) C₂₁H₁₅ClN₆O 402.83 133–135 68 Pyrazole, chloro, cyano Not reported
Compound 8 (Sulfamethoxazole derivative) C₁₄H₁₃N₅O₄S 347.35 Not reported Not given Sulfonamide, 5-methylisoxazole Not reported
11i (Xanthenone-isoxazole hybrid) C₁₉H₁₉N₃O₃ 337.37 210–211 Not given Xanthenone, 5-amino-3-methylisoxazole Not reported

Key Observations:

Structural Variations and Bioactivity: The target compound’s chromene-carboxamide scaffold is shared with 14n, a potent human butyrylcholinesterase (hBuChE) inhibitor (IC₅₀ = 11.90 nM) . The addition of melatonin and piperidine moieties in 14n enhances its multi-target activity, whereas the target compound’s simpler structure may prioritize selectivity.

Synthetic Methods :

  • The target compound’s carboxamide linkage may be synthesized via coupling reagents like EDCI/HOBt, as seen in pyrazole-carboxamide derivatives (e.g., 3a , yield 68%) . In contrast, sulfonamide analogs (e.g., Compound 8 ) employ hydrazine hydrate for cyclization .

Physical Properties: Melting points vary significantly: Pyrazole-carboxamide derivatives (3a) melt at 133–135°C, while xanthenone-isoxazole hybrids (11i) exhibit higher thermal stability (210–211°C) due to rigid fused-ring systems .

Biological Activity

N-(5-methylisoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound belongs to the chromene family, characterized by a chromene backbone substituted with an isoxazole moiety. The synthesis of this compound typically involves the reaction of isoxazole derivatives with chromene carboxylic acids, leading to the formation of amide bonds that enhance its biological properties.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

  • Mechanism of Action :
    • The compound exhibits significant activity against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT116). It has been shown to inhibit cell proliferation and induce apoptosis through mechanisms involving the downregulation of anti-apoptotic proteins and activation of caspases .
  • Case Studies :
    • In a study evaluating derivatives of chromene compounds, this compound demonstrated IC50 values in the micromolar range against MDA-MB-231 breast cancer cells, indicating potent anticancer activity .
  • In Vivo Studies :
    • Animal models treated with this compound showed reduced tumor growth rates compared to control groups, supporting its potential as an effective chemotherapeutic agent .

Antimicrobial Activity

  • Antibacterial Effects :
    • The compound has shown promising antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported to be around 500 μg/mL, indicating moderate efficacy .
  • Mechanism :
    • The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Comparative Biological Activity Table

Activity TypeCell Line/OrganismIC50/MIC ValueMechanism of Action
AnticancerMDA-MB-231 (Breast Cancer)~10 μMInduction of apoptosis via caspase activation
AntimicrobialStaphylococcus aureus500 μg/mLDisruption of cell wall synthesis
AntimicrobialEscherichia coli500 μg/mLInterference with metabolic pathways

Future Directions in Research

Further studies are warranted to explore the full spectrum of biological activities associated with this compound. Potential areas for future research include:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its anticancer and antimicrobial effects.
  • Structure-Activity Relationship (SAR) : Elucidating how structural modifications affect biological activity could lead to the development of more potent derivatives.
  • Clinical Trials : Conducting phase I clinical trials to assess safety and efficacy in humans.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.